molecular formula C19H21N5O B2438934 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one CAS No. 2319849-44-8

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one

Cat. No.: B2438934
CAS No.: 2319849-44-8
M. Wt: 335.411
InChI Key: XEECWYYEOAQNPL-UHFFFAOYSA-N
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Description

The compound 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one is a complex organic molecule, characterized by its pyrazolyl and benzimidazolyl functional groups. These components suggest potential biological activity and a role in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of this compound are Janus kinases (JAKs) , specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It was designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2 and JAK3 . This selective inhibition of JAK1 and/or TYK2 may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases .

Biochemical Pathways

The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling . It has greater than 100-fold selectivity against JAK2-mediated cytokine signaling in human whole blood-based assays . This suggests that it can selectively modulate the JAK-STAT signaling pathway, which plays a crucial role in immune response and cell growth.

Pharmacokinetics

The compound is orally bioavailable . It demonstrated dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model . .

Result of Action

Oral administration of the compound demonstrated significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in adjuvant-induced disease in rats . This suggests that the compound can effectively modulate immune response and potentially offer therapeutic benefits in autoimmune diseases such as rheumatoid arthritis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one typically involves multiple steps:

  • Formation of the pyrazolyl and benzimidazolyl intermediates.

  • Introduction of the bicyclic octane ring.

  • Final coupling reaction to form the complete molecule.

The specific conditions include:

  • Temperature: : Often under controlled cooling or heating environments.

  • Catalysts: : Various metal catalysts (like Pd, Cu) to facilitate coupling reactions.

  • Solvents: : A range of organic solvents, such as dichloromethane or ethanol, depending on the step.

Industrial Production Methods

Industrial-scale production mirrors the laboratory methods but optimizes for scalability and cost-efficiency. Reactions are conducted in large reactors with automated monitoring and control systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized under specific conditions to modify the functional groups.

  • Reduction: : Potential reduction to alter its pharmacophore characteristics.

  • Substitution: : Undergoes nucleophilic and electrophilic substitution reactions to form derivatives.

Common Reagents and Conditions

  • Oxidation: : KMnO₄ or H₂O₂ under acidic conditions.

  • Reduction: : LiAlH₄ or NaBH₄ in anhydrous solvents.

  • Substitution: : Varies, but typically involves halogenated intermediates and appropriate nucleophiles.

Major Products

The major products formed from these reactions include various functionalized derivatives, each with potential unique biological activities.

Scientific Research Applications

This compound has significant applications across various fields:

  • Chemistry: : Used as a building block for synthesizing complex molecules.

  • Biology: : Investigated for its role in modulating biological pathways.

  • Medicine: : Potential therapeutic agent, possibly acting as a receptor antagonist or enzyme inhibitor.

  • Industry: : Utilized in the development of specialty chemicals and advanced materials.

Comparison with Similar Compounds

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one stands out due to its unique combination of functional groups and structural complexity, which confer unique properties.

List of Similar Compounds

  • 1H-Pyrazol-1-yl: derivatives: Similar scaffolds with different substitutions.

  • Benzimidazole: derivatives: Known for diverse pharmacological properties.

  • Azabicyclo[3.2.1]octane: derivatives: Used in various chemical and pharmaceutical applications.

This blend of features makes it a valuable compound for further exploration in both scientific research and industrial applications.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c25-19(12-22-13-20-17-4-1-2-5-18(17)22)24-14-6-7-15(24)11-16(10-14)23-9-3-8-21-23/h1-5,8-9,13-16H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEECWYYEOAQNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CN3C=NC4=CC=CC=C43)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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